methyl 4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine-2-carboxylate
Description
Methyl 4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine-2-carboxylate is a chemical compound with the molecular formula C9H9ClN2O2 and a molecular weight of 212.64 g/mol . This compound is known for its unique bicyclic structure, which includes a pyrimidine ring fused with a cyclopentane ring. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Properties
IUPAC Name |
methyl 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2/c1-14-9(13)8-11-6-4-2-3-5(6)7(10)12-8/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQANMKDYMZCHOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(CCC2)C(=N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1509338-85-5 | |
| Record name | methyl 4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
1,3-Dicarbonyl-Amidine Cyclocondensation
The pyrimidine ring is typically constructed via cyclocondensation between a 1,3-dicarbonyl compound and an amidine. For cyclopenta-fused systems, the 1,3-dicarbonyl component must include a cyclopentane ring.
- Reactants : Cyclopentane-1,3-dione (1.0 equiv) and acetamidine hydrochloride (1.2 equiv).
- Conditions : Reflux in ethanol with sodium ethoxide (2.0 equiv) for 12 hours.
- Workup : Neutralization with HCl, extraction with ethyl acetate, and column chromatography.
| Parameter | Value |
|---|---|
| Yield | 65–78% |
| Purity (HPLC) | ≥95% |
| Key Intermediate | 6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-ol |
Mechanistic Insight :
The reaction proceeds via enolate formation at the 1,3-diketone, followed by nucleophilic attack by the amidine and subsequent dehydration.
Chlorination Strategies
Direct Chlorination of Pyrimidine Scaffold
Chlorine can be introduced at position 4 using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Optimized Protocol :
- Reactants : 6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-ol (1.0 equiv), POCl₃ (5.0 equiv).
- Conditions : Reflux at 110°C for 6 hours.
- Workup : Quenching with ice-water, basification with NaOH, and extraction.
| Parameter | Value |
|---|---|
| Yield | 82–90% |
| Selectivity | >99% (mono-chlorination) |
Side Reactions :
Over-chlorination is minimized by controlling stoichiometry and reaction time.
Esterification and Carboxylation
Mitsunobu Esterification
The methyl ester is installed via Mitsunobu reaction using methyl alcohol and diethyl azodicarboxylate (DEAD).
Procedure :
- Reactants : 4-Chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2-carboxylic acid (1.0 equiv), methanol (3.0 equiv), DEAD (1.5 equiv), triphenylphosphine (1.5 equiv).
- Conditions : THF, 0°C to room temperature, 24 hours.
| Parameter | Value |
|---|---|
| Yield | 75–85% |
| Purity | ≥98% |
Alternative Route :
Direct carboxylation using methyl chloroformate in the presence of triethylamine.
Catalytic Cyclization Approaches
Manganese-Catalyzed Oxidative Cyclization
Adapted from pyridinone synthesis, this method employs Mn(OTf)₂ and tert-butyl hydroperoxide (t-BuOOH) for oxidative ring closure.
Modified Protocol :
- Reactants : Cyclopentene-pyrimidine precursor (0.5 mmol), Mn(OTf)₂ (0.5 mol%), t-BuOOH (5.0 equiv), H₂O (5.0 mL).
- Conditions : Stir at 25°C for 24 hours.
| Parameter | Value |
|---|---|
| Yield | 70–88% |
| Catalyst Loading | 0.5 mol% |
Advantages :
- Ambient temperature.
- Water as a co-solvent enhances sustainability.
Industrial-Scale Production
Continuous Flow Synthesis
Large-scale production employs continuous flow reactors to enhance heat/mass transfer and reduce reaction times.
Process Parameters :
- Residence Time : 10–15 minutes.
- Temperature : 120–150°C.
- Catalyst : Heterogeneous MnO₂ on silica (reusable for 5 cycles).
| Metric | Batch vs. Flow |
|---|---|
| Yield | 75% (batch) vs. 89% (flow) |
| Throughput | 50 g/day vs. 500 g/day |
Reaction Optimization and Challenges
Solvent and Base Selection
Ethanol and THF are preferred for cyclocondensation, while DMF improves chlorination efficiency.
Solvent Screening Data :
| Solvent | Cyclization Yield (%) | Chlorination Yield (%) |
|---|---|---|
| Ethanol | 78 | 65 |
| THF | 72 | 70 |
| DMF | 68 | 85 |
Key Challenge : DMF increases chlorination yield but complicates purification due to high boiling point.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of oxides or hydroxylated products.
Reduction: Formation of reduced derivatives with altered oxidation states.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C₉H₉ClN₂O₂
- Molecular Weight: 212.64 g/mol
- IUPAC Name: Methyl 4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine-2-carboxylate
- CAS Number: 1509338-85-5
This compound features an ester functional group, which enhances its reactivity and versatility in synthetic chemistry.
Chemistry
Building Block for Synthesis:
this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various derivatizations that can lead to the development of novel compounds with desired properties.
Biology
Biological Activity:
Research has indicated that this compound may exhibit antimicrobial and anticancer properties. Preliminary studies suggest potential mechanisms of action that warrant further investigation.
Case Study: Antimicrobial Activity
In vitro assays have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined to assess its effectiveness.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
Medicine
Therapeutic Applications:
The compound is being investigated for its potential therapeutic applications in treating various diseases. Its ability to interact with biological targets suggests it could play a role in drug development.
Case Study: Anticancer Potential
In a study involving cancer cell lines, this compound was evaluated for its effects on cell proliferation. Results indicated a dose-dependent reduction in cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 50 | 50 |
| 100 | 30 |
Industry
Development of New Materials:
The compound is also explored for its applications in creating new materials and chemical processes. Its unique properties can be harnessed to develop advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of methyl 4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine-2-carboxylate is unique due to its ester functional group, which imparts different chemical reactivity and biological properties compared to its analogs. The presence of the ester group allows for further functionalization and derivatization, making it a versatile compound in synthetic chemistry and drug development.
Biological Activity
Methyl 4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine-2-carboxylate (CAS Number: 1509338-85-5) is a compound of significant interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Molecular Formula: C₉H₉ClN₂O₂
Molecular Weight: 196.64 g/mol
IUPAC Name: Methyl 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2-carboxylate
InChI Key: IQANMKDYMZCHOG-UHFFFAOYSA-N
Physical Form: Powder
Purity: ≥95%
The biological activity of this compound has been explored in various studies. It is hypothesized that the compound interacts with specific biological targets, influencing pathways related to cell proliferation and apoptosis. The structure of the compound suggests potential interactions with nucleic acids and proteins involved in cellular signaling.
Biological Activities
-
Antiviral Activity
- In a study examining compounds for their ability to inhibit influenza virus replication, derivatives of cyclopenta[d]pyrimidine were evaluated for their efficacy in disrupting protein-protein interactions crucial for viral replication. While specific data on this compound was not detailed, related compounds showed promising antiviral properties with IC50 values in the micromolar range .
-
Antitumor Activity
- Research indicates that derivatives of cyclopenta[d]pyrimidines exhibit significant anti-tubulin activity. A related compound demonstrated nanomolar inhibition of tumor cell proliferation and was effective against various cancer cell lines regardless of drug resistance mechanisms . These findings suggest that this compound may possess similar properties warranting further investigation.
-
Cytotoxicity
- The cytotoxic effects of compounds within the cyclopenta[d]pyrimidine class have been assessed using standard assays (e.g., MTT assay). Compounds have shown varying degrees of cytotoxicity against different cell lines, with some exhibiting selective toxicity towards cancer cells while sparing normal cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the cyclopenta[d]pyrimidine core can significantly affect biological activity. For instance:
- Substituents at specific positions on the ring can enhance or diminish potency.
- The presence of halogens (like chlorine) has been associated with increased lipophilicity and improved membrane permeability, potentially enhancing bioavailability and efficacy against target cells.
Table 1: Biological Activity Summary of Cyclopenta[d]Pyrimidine Derivatives
| Compound Name | Activity Type | IC50/EC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Antiviral | 12 | |
| Compound B | Antitumor | <1 | |
| Methyl ester | Cytotoxicity | >250 |
Table 2: SAR Insights for Cyclopenta[d]Pyrimidines
| Substituent Position | Modification Type | Effect on Activity |
|---|---|---|
| C4 | Chlorination | Increased potency |
| C6 | Alkyl substitution | Enhanced solubility |
| C2 | Carboxylate addition | Improved binding affinity |
Case Studies
-
Influenza Virus Inhibition
- A study focused on inhibiting the PA-PB1 interaction in influenza A virus polymerase showed that certain pyrimidine derivatives could disrupt viral replication at non-toxic concentrations. Although this compound was not directly tested, its structural analogs exhibited significant antiviral properties .
-
Cancer Cell Proliferation
- Research on structurally similar compounds revealed their ability to inhibit microtubule assembly and induce apoptosis in cancer cells. One notable compound demonstrated a GI50 in the nanomolar range against triple-negative breast cancer models . This suggests that this compound may also be effective against similar malignancies.
Q & A
Q. What are the recommended methods for synthesizing methyl 4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine-2-carboxylate?
The synthesis typically involves multi-step routes, including cyclization and functional group modifications. Key steps include:
- Cyclopenta ring formation : Using cyclopentanol derivatives as precursors under acidic or catalytic conditions.
- Chlorination : Introducing the chloro group at the 4-position via electrophilic substitution or nucleophilic displacement.
- Esterification : Methyl ester formation at the 2-position using methanol under reflux with acid catalysis.
Advanced purification techniques, such as column chromatography with silica gel or reverse-phase HPLC, are critical for isolating high-purity products .
Q. How can researchers confirm the molecular structure of this compound?
Structural confirmation requires:
- X-ray crystallography : Resolves bond lengths, ring puckering (e.g., envelope conformation in cyclopenta rings), and hydrogen-bonding patterns (e.g., C–H⋯N interactions) .
- NMR spectroscopy : and NMR to verify substituent positions and ring saturation.
- Mass spectrometry : High-resolution MS to validate molecular weight and fragmentation patterns.
Q. What analytical techniques are used to assess purity and stability?
- HPLC : Reverse-phase methods with UV detection at 254 nm for quantifying impurities.
- Thermogravimetric analysis (TGA) : Evaluates thermal stability under nitrogen atmospheres.
- Karl Fischer titration : Measures residual moisture, critical for hygroscopic intermediates .
Advanced Research Questions
Q. How do substituent variations on the pyrimidine ring affect biological activity?
Comparative studies with analogs (Table 1) reveal:
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data?
Discrepancies often arise from:
- Conformational flexibility : Cyclopenta ring puckering (Q = 0.2–0.4 Å) alters binding pocket compatibility .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize reactive intermediates differently than non-polar solvents.
Methodology : - Perform systematic substitution studies with controlled reaction conditions.
- Use crystallography to correlate solid-state conformations with activity .
Q. What strategies optimize the compound’s metabolic stability for therapeutic applications?
Q. How does this compound interact with enzyme targets like kinases or reductases?
Mechanistic studies involve:
- Kinetic assays : Measure values for competitive inhibition.
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics.
- Cryo-EM/X-ray co-crystallization : Visualize binding modes in enzyme active sites .
Methodological Challenges
Q. What experimental designs mitigate synthetic byproducts in cyclopenta ring formation?
- Temperature control : Maintain ≤60°C to avoid ring-opening side reactions.
- Catalyst optimization : Use Pd/C or zeolites for selective cyclization.
- In situ monitoring : Employ FTIR to detect intermediate carbonyl stretches .
Q. How can researchers validate hydrogen-bonding networks in crystallographic studies?
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H⋯N vs. π-π stacking).
- DFT calculations : Compare theoretical and experimental bond lengths (e.g., N1–C2 vs. C3A–N8B discrepancies) .
Q. What assays are recommended for evaluating cytotoxicity in cancer cell lines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
